molecular formula C19H24FNO B2569228 N-(ADAMANTAN-2-YL)-N-ETHYL-4-FLUOROBENZAMIDE CAS No. 714202-38-7

N-(ADAMANTAN-2-YL)-N-ETHYL-4-FLUOROBENZAMIDE

Cat. No.: B2569228
CAS No.: 714202-38-7
M. Wt: 301.405
InChI Key: VYUNHIXKSYPKGM-UHFFFAOYSA-N
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Description

N-(ADAMANTAN-2-YL)-N-ETHYL-4-FLUOROBENZAMIDE is a synthetic organic compound that features an adamantane moiety, an ethyl group, and a fluorobenzamide structure. Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ADAMANTAN-2-YL)-N-ETHYL-4-FLUOROBENZAMIDE typically involves the reaction of 2-(adamantan-2-yl)ethanamine with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(ADAMANTAN-2-YL)-N-ETHYL-4-FLUOROBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(ADAMANTAN-2-YL)-N-ETHYL-4-FLUOROBENZAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

N-(2-adamantyl)-N-ethyl-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FNO/c1-2-21(19(22)14-3-5-17(20)6-4-14)18-15-8-12-7-13(10-15)11-16(18)9-12/h3-6,12-13,15-16,18H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUNHIXKSYPKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1C2CC3CC(C2)CC1C3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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